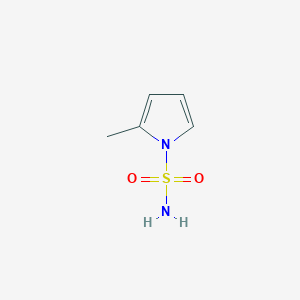

2-Methyl-1H-pyrrole-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O2S |

|---|---|

Molecular Weight |

160.20 g/mol |

IUPAC Name |

2-methylpyrrole-1-sulfonamide |

InChI |

InChI=1S/C5H8N2O2S/c1-5-3-2-4-7(5)10(6,8)9/h2-4H,1H3,(H2,6,8,9) |

InChI Key |

RSTXHSKVKMLLTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CN1S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 1h Pyrrole 1 Sulfonamide

De Novo Synthesis Pathways to the 2-Methyl-1H-pyrrole-1-sulfonamide Scaffold

De novo synthesis strategies aim to construct the this compound framework from acyclic precursors, offering flexibility in substituent placement and molecular architecture. These methods can be broadly categorized into multi-step convergent or divergent routes and more streamlined one-pot or cascade reactions.

Multi-step Convergent and Divergent Synthetic Routes

Convergent and divergent syntheses represent two distinct strategic approaches to building complex molecules. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. In contrast, a divergent approach starts from a common intermediate that is elaborated into a variety of related structures.

For the synthesis of this compound, a hypothetical convergent approach could involve the synthesis of a 1,4-dicarbonyl compound, a precursor to the 2-methylpyrrole ring, and a separate synthesis of a sulfonamide-containing amine. These two fragments would then be condensed in a final Paal-Knorr cyclization step.

A divergent strategy could commence from a common pyrrole (B145914) intermediate, such as ethyl 2-methyl-1H-pyrrole-3-carboxylate. cdnsciencepub.com This intermediate could then be subjected to various transformations to introduce the N-sulfonamide group and modify other positions on the pyrrole ring, leading to a library of related compounds. The development of divergent synthetic routes allows for the efficient production of a variety of polysubstituted pyrroles from a single, readily accessible starting material. rsc.orgnih.govmdpi.comrsc.org

One-Pot and Cascade Reactions for Direct Synthesis of this compound

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates. Several such methods have been developed for the synthesis of N-sulfonylated pyrroles.

One notable example is the one-pot synthesis of N-sulfonylpyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers, utilizing a combination of copper and rhodium catalysts. tcichemicals.comtcichemicals.comorganic-chemistry.org This process involves the initial copper-catalyzed formation of a 1-sulfonyl-1,2,3-triazole, which then undergoes a rhodium-catalyzed reaction with an alkenyl alkyl ether to yield the desired N-sulfonylated pyrrole. organic-chemistry.org While this method has not been explicitly reported for this compound, its adaptability suggests it as a plausible route.

Another innovative approach describes a cascade reaction involving the sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides to produce 3-aryl-2,4-disulfonyl-1H-pyrroles. nih.gov This reaction highlights the dual reactivity of arylsulfonyl methyl isocyanides as both a sulfonyl source and a 1,3-dipolar reagent. nih.gov

A stereoselective cascade reaction mediated by a chiral aldehyde has also been developed for the synthesis of Δ¹-pyrroline sulfonamides, demonstrating the potential for asymmetric synthesis in this class of compounds. researchgate.net

Precursor-Based Synthesis and Functional Group Transformations Leading to this compound

An alternative to de novo synthesis is the use of pre-existing pyrrole rings or sulfonamide-containing precursors, which are then functionalized to yield the target molecule. This approach is often more direct and relies on well-established transformations.

Pyrrole Ring Annulation Strategies

Several classical and modern methods exist for the construction of the pyrrole ring, which can be adapted for the synthesis of the 2-methyl-1H-pyrrole core.

The Paal-Knorr synthesis is a widely used method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in For the synthesis of 2-methyl-1H-pyrrole, a suitable 1,4-dicarbonyl precursor would be required. The reaction is typically acid-catalyzed, and the mechanism is believed to involve the formation of a hemiaminal intermediate followed by cyclization and dehydration. organic-chemistry.org

| Starting Materials | Reagents | Conditions | Product | Yield |

| 1,4-Diketone, Primary Amine | Acetic Acid | Reflux | Substituted Pyrrole | Good |

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. cdnsciencepub.comwikipedia.orgthieme-connect.denih.govthieme-connect.com This method allows for the construction of highly substituted pyrroles. A solid-phase adaptation of the Hantzsch synthesis has also been developed, enabling the efficient generation of pyrrole libraries. nih.gov

| Starting Materials | Reagents | Conditions | Product | Yield |

| β-Ketoester, α-Haloketone, Amine | Base | Varies | Substituted Pyrrole | Varies |

The Van Leusen pyrrole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon in a [3+2] cycloaddition reaction with an electron-deficient alkene. nih.govresearchgate.netmdpi.comnih.govresearchgate.net This reaction is particularly useful for preparing a wide range of substituted pyrroles under basic conditions. nih.govnih.gov

| Starting Materials | Reagents | Conditions | Product | Yield |

| Electron-deficient alkene, TosMIC | Base (e.g., NaH) | THF | Substituted Pyrrole | Good to Excellent |

Sulfonamide Formation Strategies

Once the 2-methyl-1H-pyrrole core is obtained, the final step is the introduction of the sulfonamide group at the nitrogen atom. This is typically achieved through N-sulfonylation.

The reaction of 2-methyl-1H-pyrrole with a sulfonyl chloride in the presence of a base is the most direct method for the synthesis of this compound. The choice of base and solvent can be crucial for achieving high yields and selectivity. Ionic liquids have been shown to be effective media for the N-sulfonylation of pyrrole, leading to excellent yields. organic-chemistry.org Quantum-chemical studies have been conducted to understand the regioselectivity of pyrrole sulfonation, indicating that the reaction conditions can influence whether substitution occurs at the nitrogen or a carbon atom. researchgate.netosi.lvresearchgate.net

A study on the synthesis of N-(2-pyrrole)-sulfonamides has been reported, which could be directly applicable to the target molecule. researchgate.net

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Methyl-1H-pyrrole | Sulfonyl Chloride, Base | Ionic Liquid or Organic Solvent | This compound | High |

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Several catalytic methods are applicable to the synthesis of this compound, both in the formation of the pyrrole ring and in the sulfonylation step.

As mentioned previously, the one-pot synthesis of N-sulfonylated pyrroles from alkynes, sulfonyl azides, and alkenyl alkyl ethers relies on a dual catalytic system of copper and rhodium. tcichemicals.comtcichemicals.comorganic-chemistry.org The copper catalyst facilitates the initial cycloaddition, while the rhodium catalyst mediates the subsequent rearrangement and cyclization to form the pyrrole ring. organic-chemistry.org

Lewis acid catalysis has been employed in the divergent synthesis of polysubstituted pyrroles, offering an efficient route to a variety of pyrrole derivatives from simple starting materials. rsc.org

Furthermore, palladium-catalyzed cascade reactions have been developed for the synthesis of substituted pyrroles. rgmcet.edu.in In the context of sulfonamide formation, a one-pot, three-component synthesis of sulfones has been achieved through palladium-catalyzed aminosulfonylation of aryl halides. rsc.org While this method produces C-S bonds rather than N-S bonds, it demonstrates the potential of palladium catalysis in related transformations.

The use of an iron(III) chloride catalyst has been reported for the Paal-Knorr synthesis of N-substituted pyrroles, including N-sulfonylated pyrroles, in water under mild conditions. organic-chemistry.org This approach offers a greener alternative to traditional methods that often require harsh conditions.

Homogeneous and Heterogeneous Catalysis

Catalysis is fundamental to the efficient synthesis of N-sulfonylated pyrroles. Both homogeneous and heterogeneous catalysts offer distinct advantages in terms of activity, selectivity, and reusability.

Homogeneous Catalysis: Transition metal complexes are widely employed in homogeneous catalysis for the synthesis of pyrrole derivatives. For instance, rhodium(II) catalysts have been shown to effectively catalyze the transannulation of 1-sulfonyl-1,2,3-triazoles with enol ethers to produce substituted pyrroles. researchgate.net This method involves the formation of an α-imino rhodium carbene intermediate, which then reacts to form the pyrrole ring. researchgate.net While not explicitly demonstrated for this compound, this approach is applicable to the synthesis of various N-sulfonylated pyrroles. researchgate.netresearchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-established for forming C-N bonds and have been applied to the N-arylation of sulfonamides, a related transformation. researcher.life

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. For the Paal-Knorr synthesis of the pyrrole ring, various solid acid catalysts have been explored. rgmcet.edu.in For example, silica-supported sulfuric acid has been used for the synthesis of N-substituted pyrroles at room temperature under solvent-free conditions. rgmcet.edu.in Metal-organic frameworks (MOFs) have also emerged as highly active catalysts. For instance, a zinc-based MOF, Zn2(OAB), has demonstrated excellent catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net Following the formation of 2-methylpyrrole, N-sulfonylation can be achieved. Another approach involves the use of highly dispersed copper iodide on activated carbon (CuI/C) as a solid catalyst for the Paal-Knorr condensation under solvent-free conditions, leading to excellent yields of N-substituted pyrroles.

A general procedure for the N-sulfonylation of 2-substituted pyrroles involves the use of a base like potassium hydroxide (B78521) (KOH) in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogensulfate. This system facilitates the reaction between the pyrrole nitrogen and a sulfonyl chloride in a solvent like dichloromethane.

Table 1: Comparison of Catalytic Systems for N-Sulfonylated Pyrrole Synthesis (Representative Examples)

| Catalyst System | Reaction Type | Substrates | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | Transannulation | 1-Sulfonyl-1,2,3-triazole, Alkenyl alkyl ether | DCE, 80°C | High | researchgate.net |

| Pd(OAc)₂ / AgOAc | Intramolecular C-H Amination | Pyrrole substrate | Pivalic acid, 130°C | Good | |

| CuI/C | Paal-Knorr Condensation | γ-Diketone, Primary amine | Solvent-free | Excellent | |

| Zn₂(OAB) (MOF) | Paal-Knorr Condensation | 2,5-Hexanedione, Phenylamine | 70°C, 16 min | 96 | researchgate.net |

| KOH / TBAHS | N-Sulfonylation | 2-Substituted pyrrole, Sulfonyl chloride | Dichloromethane, RT | Good |

Organocatalysis and Biocatalysis

Organocatalysis: The use of small organic molecules as catalysts has become a significant area of research, offering a metal-free alternative to traditional catalysis. digitellinc.com For pyrrole synthesis, organocatalytic approaches provide a green and efficient pathway. researchgate.net Proline, for example, has been used to catalyze the Paal-Knorr synthesis to construct highly functionalized pyrrole derivatives. rsc.org Another organocatalytic route for N-substituted pyrroles involves using squaric acid in an aqueous medium. organic-chemistry.org The formation of amidopyrroles, a related class of compounds, has been achieved through an organocatalyzed coupling of pyrroles and isocyanates within a self-assembled resorcinarene (B1253557) capsule, which prevents the use of expensive and less atom-economical reagents. While a direct organocatalytic method for the synthesis of this compound is not prominently reported, the principles of organocatalysis can be applied to its synthesis, particularly in the formation of the pyrrole ring.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. While the biocatalytic synthesis of the specific target molecule this compound is not well-documented, enzymes have been shown to catalyze the formation of sulfonamide bonds. For instance, enzymatic oxidative coupling of sulfonamides to phenolic substances has been reported using enzymes like laccase from Trametes versicolor. researchgate.net This suggests the potential for developing biocatalytic methods for the final N-sulfonylation step in the synthesis of this compound. Further research in protein engineering could lead to the development of novel biocatalysts for this specific transformation.

Table 2: Emerging Catalysis Strategies (Conceptual)

| Catalytic Approach | Key Features | Potential Application Step | Advantages |

|---|---|---|---|

| Organocatalysis (e.g., Proline) | Metal-free, mild conditions | Paal-Knorr synthesis of 2-methylpyrrole | Reduced toxicity, environmentally benign |

| Biocatalysis (e.g., Engineered Laccase) | High selectivity, aqueous media | N-sulfonylation of 2-methylpyrrole | Green solvent, mild conditions, high chemo- and regioselectivity |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves the use of safer solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free and Aqueous Medium Reactions

Solvent-Free Reactions: Conducting reactions without a solvent, or under neat conditions, is a key principle of green chemistry as it reduces waste and simplifies purification. The Paal-Knorr synthesis of pyrroles can be effectively carried out under solvent-free conditions, sometimes with microwave assistance or mechanochemical activation (ball-milling). organic-chemistry.orgresearchgate.net For example, the reaction of a 1,4-dicarbonyl compound with a primary amine can be achieved by simple stirring at room temperature without any solvent or catalyst, yielding the corresponding pyrrole in excellent yields. researchgate.net Similarly, the synthesis of N-sulfonylformamidines, a related class of compounds, has been reported via a solvent-free condensation reaction at room temperature. nih.gov

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed in water, often with the aid of a catalyst. mdpi.com For instance, an iron-catalyzed synthesis of N-substituted pyrroles from sulfonamides and 2,5-dimethoxytetrahydrofuran (B146720) can be conducted in water. A rapid and efficient KI/H₂O₂-mediated 2-sulfonylation of N-methylpyrrole has also been established in an aqueous solution of hydrogen peroxide, which acts as both the oxidant and the solvent.

Table 3: Green Reaction Conditions for Pyrrole Synthesis (Representative Examples)

| Reaction | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | Solvent-free, room temperature | None | Excellent | researchgate.net |

| Paal-Knorr Synthesis | Solvent-free, ball-milling | Citric acid | 23-84 | organic-chemistry.org |

| N-Sulfonylation of N-methylpyrrole | Aqueous H₂O₂ | KI | Good to Excellent | |

| Paal-Knorr Synthesis | Water | Iron(III) chloride | Good to Excellent | mdpi.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green synthesis. The Paal-Knorr synthesis is inherently atom-economical as it is a condensation reaction where water is the only byproduct.

Waste minimization strategies focus on reducing the generation of hazardous substances and byproducts. This can be achieved by:

Using catalytic instead of stoichiometric reagents: Catalytic amounts of a substance can carry out a reaction multiple times, reducing the amount of waste generated. rgmcet.edu.in

Employing one-pot or tandem reactions: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, thus saving solvents and energy. researchgate.net For example, a three-component one-pot synthesis of substituted pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers has been developed. researchgate.net

Recycling catalysts and solvents: The use of heterogeneous catalysts or catalysts in biphasic systems allows for their easy separation and reuse, contributing to waste reduction. rgmcet.edu.in

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and energy consumption. For the synthesis of this compound, several parameters can be fine-tuned.

In the Paal-Knorr synthesis of the 2-methylpyrrole precursor, factors such as the choice of catalyst, reaction temperature, and reactant stoichiometry can significantly impact the outcome. researchgate.net For instance, in catalyzed versions of the Paal-Knorr reaction, the catalyst loading and the nature of the solvent can be optimized. rgmcet.edu.in

For the N-sulfonylation step, the choice of base, solvent, and sulfonating agent are critical. A common method involves the reaction of the pyrrole with a sulfonyl chloride in the presence of a base. The strength and solubility of the base, as well as the reactivity of the sulfonyl chloride, will influence the reaction rate and yield. The use of a phase-transfer catalyst can be beneficial in biphasic systems to enhance the reaction rate. Temperature control is also important, as side reactions can occur at higher temperatures.

Table 4: Parameters for Optimization in the Synthesis of this compound

| Synthesis Step | Parameter to Optimize | Potential Effect on Outcome |

|---|---|---|

| Paal-Knorr Synthesis | Catalyst Type and Loading | Reaction rate, yield, and selectivity |

| Temperature | Reaction rate and potential for side reactions | |

| Reactant Molar Ratio | Conversion of starting materials and yield | |

| Solvent | Reactant solubility and reaction rate | |

| N-Sulfonylation | Base (e.g., KOH, NaH) | Deprotonation efficiency of the pyrrole nitrogen |

| Sulfonating Agent (e.g., Sulfonyl Chloride) | Reactivity and potential for side reactions | |

| Solvent (e.g., Dichloromethane, THF) | Reactant solubility and reaction kinetics | |

| Phase-Transfer Catalyst | Increased reaction rate in biphasic systems |

Scalability and Process Development Considerations for this compound Synthesis

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Scalability: When scaling up the synthesis of this compound, heat and mass transfer become critical issues. Exothermic reactions, such as the N-sulfonylation, may require efficient cooling systems to prevent runaway reactions. Mixing becomes more challenging in large reactors, potentially affecting reaction rates and selectivity. The use of flow chemistry in microreactors offers a promising solution for scaling up pyrrole synthesis, as it provides excellent control over reaction parameters and enhances safety. rgmcet.edu.in A flow chemistry method for pyrrole synthesis has been developed and scaled up to produce a derivative at a rate of 55.8 grams per hour. rgmcet.edu.in

Process Development: Key considerations for process development include:

Cost of raw materials: The economic viability of the process depends on the cost of starting materials, reagents, and catalysts.

Process safety: A thorough hazard analysis of all chemicals and reaction steps is necessary to ensure safe operation on a large scale.

Work-up and purification: The purification method must be efficient and scalable. Crystallization is often preferred over chromatography on an industrial scale due to lower cost and solvent consumption.

Waste management: The environmental impact of the process must be minimized by developing strategies for waste treatment and recycling.

By carefully considering these factors, a robust and sustainable process for the production of this compound can be developed.

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Methyl 1h Pyrrole 1 Sulfonamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring of 2-Methyl-1H-pyrrole-1-sulfonamide

The pyrrole ring in this compound is the primary site for aromatic substitution reactions. The outcome of these reactions is heavily influenced by the electronic effects of the N-sulfonamide and the C2-methyl substituents.

Regioselectivity and Stereochemical Control

The regioselectivity of electrophilic aromatic substitution on the pyrrole ring is a subject of significant interest. Unsubstituted pyrrole is highly reactive towards electrophiles, with a strong preference for substitution at the 2-position (α-position). onlineorganicchemistrytutor.comslideshare.netpearson.com This preference is attributed to the greater stabilization of the positive charge in the resulting carbocation intermediate through resonance, which involves three contributing structures compared to only two for attack at the 3-position (β-position). onlineorganicchemistrytutor.comyoutube.com

However, the presence of an N-sulfonyl group, such as the one in this compound, dramatically alters this reactivity. The electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack. More importantly, it acts as a powerful directing group, steering incoming electrophiles to the 3-position. cdnsciencepub.com This is well-documented for the analogous compound, 1-(phenylsulfonyl)pyrrole (B93442), where Friedel-Crafts acylation and certain alkylations occur with high regiospecificity at the C3 position. cdnsciencepub.com

In the case of this compound, there are competing directing effects. The N-sulfonamide group directs to the C3 position, while the electron-donating 2-methyl group directs incoming electrophiles to the vacant C5 position. The ultimate regiochemical outcome would likely be dependent on the specific electrophile and the reaction conditions employed. For instance, in studies with 2-alkyl-1-(phenylsulfonyl)pyrroles, Friedel-Crafts acetylation resulted in a mixture of isomers, with the predominant product arising from substitution at the 5-position. cdnsciencepub.com

Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally challenging and less common than electrophilic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. nih.gov For instance, the oxidation of alkylpyrroles in the presence of nucleophiles can lead to substitution at the 3-position. nih.gov

Table 1: Regioselectivity in Electrophilic Substitution of 1-(Phenylsulfonyl)pyrrole Analogs

| Starting Material | Reagent/Catalyst | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)pyrrole | Acetyl chloride / AlCl₃ | 3-position | 3-Acetyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| 1-(Phenylsulfonyl)pyrrole | Benzoyl chloride / AlCl₃ | 3-position | 3-Benzoyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| 1-(Phenylsulfonyl)pyrrole | tert-Butyl chloride / AlCl₃ | 3-position | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

| 1-(Phenylsulfonyl)pyrrole | Isopropyl chloride / AlCl₃ | Mixture of 2- and 3- | 2- and 3-Isopropyl-1-(phenylsulfonyl)pyrrole | cdnsciencepub.com |

Direct C-H Functionalization Approaches

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. acs.org For pyrroles, C-H functionalization can be directed to specific positions by employing suitable directing groups. mdpi.com

In the context of this compound, the sulfonamide group itself can act as a directing group for ortho C-H functionalization. However, this would target the C2 position, which is already substituted with a methyl group. Therefore, functionalization at other positions (C3, C4, C5) would rely on the inherent reactivity of the pyrrole ring or the use of other directing strategies. Metal-catalyzed C-H functionalization, often employing palladium or copper catalysts, has been successfully applied to N-protected pyrroles. acs.orgresearchgate.net For example, palladium-catalyzed C-H alkenylation of 4-aryl-1H-pyrrole-3-carboxylates has been shown to be solvent-dependent, yielding either C2 or C4 functionalization. acs.org The application of such methods to this compound could provide routes to novel derivatives, with selectivity being a key challenge to overcome.

Reactions Involving the Sulfonamide Moiety of this compound

The sulfonamide functional group (-SO₂NH₂) is a versatile handle for chemical modification, allowing for reactions at the nitrogen atom and cleavage of the nitrogen-sulfur bond.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for deprotonation by a suitable base to form a sulfonamidate anion, which can then act as a nucleophile in reactions with various electrophiles.

N-alkylation of sulfonamides is a common transformation, typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. acs.org Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents represents a more recent and efficient method. acs.org Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions on this compound would yield N-substituted derivatives, expanding its structural diversity.

Table 2: Examples of N-Alkylation of Sulfonamides

| Sulfonamide | Alkylating Agent | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Sulfonamides | Benzylic/Aliphatic Alcohols | Mn(I) PNP pincer complex | Mono-N-alkylated sulfonamide | acs.org |

| Pyrrole | Alkyl halides | Potassium superoxide (B77818) / 18-crown-6 | N-alkylpyrrole | nih.gov |

Cleavage and Transformation of the Sulfonamide Linkage

The sulfonamide group is often employed as a protecting group for amines due to its stability under a wide range of conditions. Consequently, numerous methods have been developed for its cleavage to liberate the parent amine. For this compound, cleavage of the N-S bond would yield 2-methyl-1H-pyrrole.

Reductive cleavage is a common strategy. Reagents such as low-valent titanium, generated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder, can effectively cleave the N-S bond in a variety of sulfonamides. organic-chemistry.org Other methods include electrochemical cleavage, which can be highly chemoselective, and photolytic cleavage using UV light. nih.govnih.gov Light-driven reductive cleavage promoted by organophotocatalysts like thioureas has also been reported as a mild and efficient method. researchgate.net These deprotection strategies could be applied to transform this compound back into its parent pyrrole, which could be useful in multi-step syntheses.

Reactivity of the 2-Methyl Group and Side-Chain Functionalization of this compound

The methyl group at the C2 position of the pyrrole ring offers another potential site for functionalization. While the pyrrole ring's aromaticity and the presence of the heteroatom influence its reactivity compared to a simple alkylbenzene like toluene, side-chain reactions are conceptually feasible.

Oxidation and Reduction Reactions

The N-sulfonyl group in pyrrole-1-sulfonamides is a key functional handle that can be transformed under specific reductive conditions. While information on the direct oxidation of this compound is limited in the reviewed literature, its reductive chemistry is a subject of detailed study, particularly the cleavage of the nitrogen-sulfur (N-S) bond.

Recent research has established that N-sulfonyl pyrroles, which serve as stable, easy-to-access derivatives of primary sulfonamides, can act as "synthetic linchpins" for further functionalization. researchgate.netlookchem.com These transformations are often achieved under mild photoredox or electrochemical conditions. The process involves the reductive cleavage of the N-S bond to generate a sulfinate intermediate. This sulfinate can then be trapped with various electrophiles in a one-pot procedure. researchgate.net

For instance, using an iridium-based photocatalyst ([Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and blue light irradiation, N-sulfonyl pyrroles are readily converted into the corresponding sulfinates. These intermediates can be subsequently reacted with electrophiles like methyl iodide to form methyl sulfones. lookchem.com This transformation highlights a powerful method for the functionalization of the sulfonamide group, converting a relatively stable bond into a more versatile synthetic intermediate.

Table 1: Photocatalyzed Reductive Functionalization of N-Sulfonyl Pyrroles

| Entry | Sulfonyl Pyrrole Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(p-Tolylsulfonyl)pyrrole | p-Tolyl methyl sulfone | 95 |

| 2 | N-(4-Methoxybenzenesulfonyl)pyrrole | 4-Methoxyphenyl methyl sulfone | 91 |

| 3 | N-(4-Bromobenzenesulfonyl)pyrrole | 4-Bromophenyl methyl sulfone | 70 |

| 4 | N-(Naphthalen-2-ylsulfonyl)pyrrole | Naphthalen-2-yl methyl sulfone | 83 |

Data derived from studies on various N-sulfonyl pyrroles, demonstrating a general methodology applicable to the title compound. lookchem.com

Multi-Component Reactions (MCRs) Involving this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules, including various pyrrole derivatives, from simple and readily available starting materials. tandfonline.combohrium.com These methods often involve condensation reactions, cycloadditions, or tandem processes to build the pyrrole ring system in a single step. bohrium.comorientjchem.org

However, the reviewed scientific literature does not feature multi-component reactions where this compound is utilized as a core building block. Its role appears to be more that of a functionalized substrate for subsequent transformations rather than a starting component in an MCR. The primary application of MCRs in this context is the synthesis of the substituted pyrrole scaffold itself, not the use of a pre-formed pyrrole-sulfonamide in a further MCR. tandfonline.commdpi.com

Chemo- and Regioselective Functionalization Strategies for this compound

The functionalization of the pyrrole ring in this compound is strongly governed by the directing effects of the N-sulfonyl group and the existing 2-methyl substituent. Studies on the closely related compound, 1-(phenylsulfonyl)pyrrole, provide significant insight into the expected chemo- and regioselectivity. cdnsciencepub.com

The 1-phenylsulfonyl group acts as an effective directing group for electrophilic substitution on the pyrrole ring. Unlike the typical preference for 2-substitution in pyrrole itself, the bulky and electron-withdrawing N-sulfonyl group directs incoming electrophiles primarily to the 3-position. This is particularly evident in Friedel-Crafts acylation reactions. For example, the acetylation of 1-(phenylsulfonyl)pyrrole with acetyl chloride and aluminum chloride yields the 3-acetyl derivative as the major product. cdnsciencepub.com This directing effect is crucial for the synthesis of 3-substituted pyrroles, which are otherwise difficult to obtain.

However, this regioselectivity is not absolute and can be influenced by the nature of the electrophile and the reaction conditions. While acylation is highly specific for the 3-position, other substitutions like alkylation can lead to mixtures of 2- and 3-substituted products. cdnsciencepub.com For this compound, the presence of the 2-methyl group would be expected to sterically hinder the C2 position and electronically direct towards C3 and C5, further complicating the regiochemical outcome. Electrophilic attack would likely favor the C3 or C5 positions, with the precise ratio depending on the interplay between the electronic and steric effects of both substituents.

Table 2: Regioselectivity in Friedel-Crafts Reactions of 1-(Phenylsulfonyl)pyrrole

| Reaction | Electrophile/Catalyst | Major Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride / AlCl₃ | 1-(Phenylsulfonyl)pyrrole-3-yl methyl ketone | Good | cdnsciencepub.com |

| Benzoylation | Benzoyl chloride / AlCl₃ | Phenyl(1-(phenylsulfonyl)pyrrol-3-yl)methanone | Good | cdnsciencepub.com |

| tert-Butylation | tert-Butyl chloride / AlCl₃ | 3-tert-Butyl-1-(phenylsulfonyl)pyrrole | --- | cdnsciencepub.com |

| Ethylation | Ethyl bromide | Mixture of 2- and 3-ethyl isomers | Low | cdnsciencepub.com |

This table is based on the reactivity of 1-(phenylsulfonyl)pyrrole, a close analog of the title compound. cdnsciencepub.com

Mechanism Elucidation of Key Transformations of this compound

Understanding the mechanisms of the key reactions of this compound is essential for controlling its reactivity. Two important mechanistic pathways have been elucidated for its analogs: the reductive cleavage of the N-S bond and the electrophilic substitution on the pyrrole ring.

Mechanism of Reductive N-S Cleavage: The photocatalyzed functionalization of N-sulfonyl pyrroles proceeds through a reductive quenching cycle. researchgate.netlookchem.com

The photocatalyst (e.g., an Iridium complex) is excited by visible light.

The excited photocatalyst is a potent reductant and engages in a single-electron transfer (SET) to the N-sulfonyl pyrrole, which has a suitable reduction potential. This forms a radical anion of the N-sulfonyl pyrrole.

The resulting radical anion is unstable and undergoes rapid fragmentation, cleaving the N-S bond to generate a pyrrole anion and a sulfonyl radical. Alternatively, the process can generate a sulfinate and a pyrrolyl radical.

The generated sulfinate is then trapped by an electrophile (e.g., methyl iodide) added to the reaction mixture.

The photocatalyst is regenerated in the catalytic cycle.

Mechanism of Regioselective Electrophilic Substitution: The preference for 3-acylation in N-sulfonyl pyrroles can be explained by examining the stability of the Wheland intermediates (sigma complexes) formed upon electrophilic attack at the C-2 versus the C-3 position. cdnsciencepub.com

Attack at C-2: The positive charge in the intermediate is distributed over C-3, C-5, and the nitrogen atom. Resonance involving the nitrogen atom disrupts the aromaticity of the pyrrole ring and places the positive charge adjacent to the electron-withdrawing sulfonyl group, which is destabilizing.

Attack at C-3: The positive charge is distributed over C-2, C-4, and C-5. This distribution avoids placing a positive charge on the nitrogen atom or the adjacent C-2 atom, leading to a more stable intermediate compared to the one formed from C-2 attack. Consequently, the activation energy for attack at the 3-position is lower, leading to the observed regioselectivity for 3-acylation. The bulky nature of the N-sulfonyl group and any catalyst complexed to it may also sterically hinder attack at the C-2 position. cdnsciencepub.com

Theoretical and Computational Investigations of 2 Methyl 1h Pyrrole 1 Sulfonamide

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory for 2-Methyl-1H-pyrrole-1-sulfonamide

A critical aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comlibretexts.orgwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comossila.com

HOMO-LUMO Energy Gaps and Electron Density Distributions

Specific calculated values for the HOMO-LUMO energy gap of this compound are not documented in the available literature. Such a calculation would typically be performed using methods like Density Functional Theory (DFT), which can also provide detailed electron density maps. schrodinger.com These maps would illustrate the distribution of electrons across the molecule, highlighting regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. For related compounds like thiophene (B33073) sulfonamide derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3.44 to 4.65 eV, offering a potential, albeit speculative, point of comparison. researchgate.net

Electrostatic Potential Surface (ESP) Analysis

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The ESP map would indicate regions of negative potential, typically associated with lone pairs of electrons on atoms like oxygen and nitrogen, and regions of positive potential, usually found around hydrogen atoms attached to electronegative atoms. This information helps in understanding non-covalent interactions. However, no specific ESP analysis for this compound has been found.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and biological activity. This is determined by the rotation around single bonds, which can be described by torsional or dihedral angles. gonzaga.eduyoutube.com

Torsional Angle and Dihedral Angle Investigations

A detailed conformational analysis of this compound would involve the investigation of key dihedral angles, such as the rotation around the N-S bond and the bond connecting the pyrrole (B145914) ring to the sulfonamide group. Studies on similar sulfonamides have shown that the orientation of the amino group relative to the sulfonyl oxygens can lead to different stable conformers. mdpi.com For instance, in some benzenesulfonamides, an eclipsed configuration of the N-H bonds with the S-O bonds is preferred. mdpi.com However, without specific computational studies, the preferred torsional angles and the resulting low-energy conformations of this compound remain undetermined.

Intermolecular Interactions and Hydrogen Bonding Networks (Theoretical Aspects)

The sulfonamide and pyrrole moieties in this compound suggest the potential for various intermolecular interactions, including hydrogen bonding. The N-H group of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyrrole ring can act as hydrogen bond acceptors. nih.govnih.gov Theoretical studies could predict the geometry and energy of these hydrogen bonds, which would be crucial for understanding the crystal packing and solid-state structure of the compound. sciforum.net While general principles of hydrogen bonding are well-established, specific theoretical data on the hydrogen bonding networks of this compound are absent from the scientific record.

Reaction Mechanism Prediction and Transition State Theory for this compound Transformations

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. wikipedia.org Potential transformations of this compound could involve reactions at the pyrrole ring, the methyl group, or the sulfonamide functionality. For example, the synthesis of related pyrrol-2-one derivatives from amines and aldehydes has been proposed to proceed through an unstable imine intermediate. acs.orgnih.gov However, no specific theoretical studies predicting reaction pathways or transition state structures for transformations involving this compound have been reported.

Molecular Dynamics (MD) Simulations and Solvent Effects on this compound

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on conformational dynamics, stability, and interactions with the surrounding environment. For this compound, MD simulations can elucidate its structural flexibility and how it is influenced by different solvents.

MD simulations of related sulfonamide-containing molecules have been performed to understand their conformational preferences and interactions. nih.govnih.gov These studies typically involve placing the molecule in a simulation box filled with explicit solvent molecules, such as water, and calculating the forces between all atoms over time using classical mechanics. The resulting trajectories provide a wealth of information. A study on catalytically active peptides, for instance, used MD simulations at various temperatures to analyze conformational flexibility and the role of water molecules in stabilizing secondary structures. nih.gov

For this compound, an MD simulation would likely reveal the rotational dynamics around the N-S bond, the flexibility of the pyrrole ring, and the conformational landscape of the entire molecule. The interactions with solvent molecules are crucial. In aqueous solution, the sulfonamide group is expected to form hydrogen bonds with water molecules, which would influence the molecule's solubility and conformational equilibrium. The radial distribution function (RDF) can be calculated from the simulation to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the solvation shell structure. nih.gov

The choice of solvent can significantly impact the molecule's behavior. Simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would highlight the role of solvent-solute interactions in stabilizing particular conformers of this compound. The following table illustrates the type of data that can be obtained from such simulations, based on findings for similar molecules.

| Simulation Parameter | Illustrative Value/Observation for a Pyrrole Sulfonamide Derivative | Significance for this compound |

| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å (over 100 ns) | Indicates the stability of the molecule's conformation over time. |

| Radius of Gyration (Rg) | 4.2 ± 0.2 Å | Provides insight into the compactness of the molecular structure. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | Quantifies the exposure of the molecule to the solvent. |

| Number of Hydrogen Bonds (Solute-Water) | 3-5 | Highlights the extent of interaction with an aqueous environment. |

This table presents illustrative data based on typical findings for related sulfonamide compounds in MD simulations and does not represent actual data for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govsemanticscholar.orgnih.gov For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as antibacterial or anticancer effects, based on a set of calculated molecular descriptors. nih.gov Similarly, QSPR models can predict key physicochemical properties like solubility, melting point, or thermal stability. jcsp.org.pkresearchgate.net

The development of a QSAR/QSPR model involves several steps:

Data Set Preparation: A series of derivatives of this compound with known activities or properties would be selected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation relating the descriptors to the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Studies on other sulfonamides have successfully used QSPR to predict properties like thermal energy, heat capacity, and entropy using topological and quantum chemical indices. jcsp.org.pkresearchgate.net For instance, a study on 41 sulfonamide derivatives found that descriptors like the Balaban index (J), Harary index (H), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) were significant in predicting their physicochemical properties. jcsp.org.pkresearchgate.net

For derivatives of this compound, a hypothetical QSAR study might identify key structural features that influence a specific biological activity. The following table illustrates a potential QSAR model.

| Dependent Variable | Statistical Method | Key Descriptors | Model Equation (Illustrative) |

| Antibacterial Activity (MIC) | Multiple Linear Regression (MLR) | Molecular Weight (MW), LogP, Dipole Moment (µ) | log(1/MIC) = 0.5LogP - 0.01MW + 0.2*µ + C |

This table is a hypothetical representation of a QSAR model for derivatives of this compound and is for illustrative purposes only.

Advanced Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to investigate the electronic structure of molecules. It is widely employed for predicting various spectroscopic properties with high accuracy, aiding in the structural elucidation of newly synthesized compounds. nih.govnih.gov For this compound, DFT calculations can provide valuable predictions of its NMR, IR, and Raman spectra.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov By comparing the calculated chemical shifts with experimental data, one can confirm the structure of the molecule and assign the resonances in the NMR spectra. Studies have shown that the choice of functional and basis set is crucial for obtaining accurate predictions. nih.govresearchgate.net

Vibrational Spectroscopy: DFT calculations are also highly effective in predicting the vibrational frequencies observed in IR and Raman spectra. researchgate.netresearchgate.net After geometry optimization, a frequency calculation provides the harmonic vibrational modes. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted vibrational spectrum can be compared with the experimental one to assign the observed bands to specific molecular vibrations, such as N-H stretches, S=O stretches, and pyrrole ring deformations. A study on pyrrole and its deuterated derivatives demonstrated the high accuracy of DFT (using B3LYP and B3P86 functionals) in reproducing experimental vibrational spectra. researchgate.net

The following table provides an example of the kind of data that can be generated from DFT calculations for this compound.

| Spectroscopic Property | Calculated Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |

| ¹H NMR Chemical Shift (ppm) | 7.15 | 7.12 | Pyrrole Hα |

| ¹³C NMR Chemical Shift (ppm) | 125.8 | 125.5 | Pyrrole Cβ |

| IR Frequency (cm⁻¹) | 1350 | 1345 | Asymmetric SO₂ stretch |

| IR Frequency (cm⁻¹) | 1160 | 1155 | Symmetric SO₂ stretch |

This table contains illustrative data based on typical DFT predictions for related compounds and does not represent actual data for this compound.

Preclinical Investigation of Biological Interactions and Mechanistic Pathways Involving 2 Methyl 1h Pyrrole 1 Sulfonamide

Molecular Target Identification and Engagement Studies

While direct studies on 2-Methyl-1H-pyrrole-1-sulfonamide are not available in the public domain, the broader class of pyrrole-sulfonamide derivatives has been investigated for its interaction with various molecular targets. These studies offer insights into the potential enzymatic and receptor-level activities of the compound .

Enzyme Inhibition and Activation Profiles (In Vitro)

Derivatives of pyrrole-sulfonamide have demonstrated significant inhibitory activity against several key enzymes. For instance, certain novel 3-sulfonamide pyrrol-2-one derivatives have been identified as potent inhibitors of human carbonic anhydrase (CA) isoforms. acs.orgnih.gov These compounds exhibited selectivity towards specific isoforms like hCA II, hCA IX, and hCA XII. nih.gov Another study highlighted the caspase-3 inhibitory activity of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, with some compounds showing IC50 values in the nanomolar range. nih.gov Furthermore, pyrrole (B145914) scaffolds have been explored as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase, enzymes crucial for bacterial survival. nih.gov

Table 1: Representative Enzyme Inhibition Data for Related Pyrrole-Sulfonamide Compounds

| Compound Class | Target Enzyme | IC50 Value | Reference |

| 3-Sulfonamide pyrrol-2-one derivatives | Human Carbonic Anhydrase II | Varies (nanomolar range for some) | nih.gov |

| 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines | Caspase-3 | 6 nM (for most potent compounds) | nih.gov |

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP reductase & DHFR | Not specified | nih.gov |

This table is illustrative and based on data from related compounds, not this compound itself.

Receptor Binding and Modulation Assays (In Vitro)

Information regarding the direct receptor binding profile of this compound is scarce. However, studies on structurally similar compounds provide some clues. For example, a broad functional screen of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide revealed off-target activity against the CB-1 receptor. osti.govacs.org This suggests that the pyrrole-sulfonamide scaffold has the potential to interact with G-protein coupled receptors. General principles of receptor binding assays, which utilize radiolabeled ligands to determine the affinity and specificity of a compound for a receptor, would be the standard approach to characterize such interactions. nih.gov

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Binding Kinetics)

Molecular docking studies have been instrumental in elucidating the potential binding modes of pyrrole-sulfonamide derivatives with their target proteins. For instance, docking analyses of novel 1-methyl-1H-pyrrole-2,5-diones as cyclooxygenase-2 (COX-2) inhibitors revealed stronger binding interactions with COX-2 over COX-1, supporting their observed biological selectivity. nih.gov Similarly, molecular docking of new pyrrole scaffolds against enoyl ACP reductase and dihydrofolate reductase indicated binding interactions within the active sites of these enzymes. nih.gov These computational studies help to visualize the hydrogen bonding and other molecular interactions that stabilize the protein-ligand complex, providing a rationale for the observed inhibitory activity.

Cellular Pathway Modulation and Signaling Network Analysis (Cell-Based Assays)

The effects of pyrrole-containing compounds on cellular pathways have been documented in several studies, primarily in the context of cancer research. These investigations shed light on how such compounds might influence gene expression, protein levels, and fundamental cellular processes like apoptosis and cell cycle progression.

Gene Expression and Protein Expression Perturbations

Studies on pyrrole-imidazole polyamides have shown their ability to modulate the transcription of specific genes in vivo. nih.gov These DNA-binding small molecules can influence gene expression regulation, which has potential therapeutic applications. nih.gov In a broader context, inhibitors of histone deacetylases, a class of enzymes that can be targeted by small molecules, have been shown to alter the expression of approximately 2% of cellular genes. nih.gov This highlights the potential for small molecules like this compound to induce significant changes in the cellular transcriptome and proteome.

Apoptosis and Cell Cycle Modulation in Cell Lines

Several pyrrole derivatives have demonstrated the ability to induce apoptosis and modulate the cell cycle in cancer cell lines. A synthetic sulfonamide chalcone (B49325) was found to induce cell cycle arrest in the G2/M phase and promote cell death through apoptosis and necrosis in colorectal adenocarcinoma cells. nih.gov Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative showed that it blocked the cell cycle in the G2/M phase and induced apoptosis in head and neck squamous cell carcinoma cell lines. mdpi.com Similarly, certain pyrrole hydrazones were found to cause cell cycle arrest in the S phase and induce apoptosis in human melanoma cells. nih.gov

Table 2: Effects of Related Pyrrole Compounds on Apoptosis and Cell Cycle

| Compound Class | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Reference |

| Synthetic sulfonamide chalcone | SW-620 (colorectal adenocarcinoma) | G2/M arrest | Yes | nih.gov |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | HNSCC | G2/M block | Yes | mdpi.com |

| Pyrrole hydrazones | SH-4 (melanoma) | S phase arrest | Yes | nih.gov |

This table is illustrative and based on data from related compounds, not this compound itself.

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing with this compound Analogues

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational method used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For derivatives containing pyrrole and sulfonamide moieties, these models are crucial for predicting biological activity and guiding the design of new, more potent analogues.

In studies of related sulfonamide-containing compounds, pharmacophore models often highlight the importance of the sulfonamide group as a key hydrogen bond donor and acceptor. For instance, in the design of matrix metalloproteinase-9 (MMP-9) inhibitors, a five-point pharmacophore model (DDHRR_1) was developed for aryl sulfonamide derivatives. nih.gov This model identified two hydrogen bond donors, two hydrophobic rings, and one ring feature as critical for inhibitory activity. nih.gov The sulfonamide moiety is a primary structural feature in a wide array of biologically active compounds, acting as a versatile pharmacophore in antimicrobial, anti-inflammatory, and antiviral agents. nih.gov

For pyrrole-based compounds, the pyrrole ring itself can act as a hydrophobic feature and its N-H group can participate in hydrogen bonding. In the development of antitubercular pyrrole-2-carboxamides, it was found that the hydrogens on the pyrrole-2-carboxamide moiety were crucial for potency. nih.gov Specifically, replacing the pyrrole hydrogen with a methyl group significantly reduced activity, suggesting the N-H is a key interaction point. nih.gov

Based on these principles, a hypothetical pharmacophore for this compound could include:

A hydrogen bond donor/acceptor feature associated with the sulfonamide group.

A hydrophobic region defined by the 2-methyl-pyrrole ring.

Potential for further interactions depending on the target protein's binding site.

Substructure-Activity Relationships Related to Specific Biological Readouts

Structure-activity relationship (SAR) studies investigate how modifications to a chemical structure affect its biological activity. For compounds related to this compound, several key SAR trends have been observed.

The substitution on the pyrrole nitrogen is also a determinant of activity. In pyrrole-2-carboxamide anti-TB agents, methylation of the pyrrole nitrogen led to a 50-fold decrease in activity, underscoring the importance of the N-H for binding. nih.gov

Antimicrobial and Antiviral Activity Investigations (In Vitro Mechanistic Focus)

Bacterial and Fungal Growth Inhibition Studies

The sulfonamide functional group is historically significant in the development of antibacterial drugs. nih.gov These "sulfa drugs" act by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis in bacteria. nih.gov Pyrrole derivatives have also demonstrated a broad spectrum of antimicrobial activities. biolmolchem.com

While no specific data exists for this compound, related structures have shown notable activity. For example, certain tetrasubstituted pyrrole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of 5-nitroimidazole/pyrrole hybrids showed activity against E. coli and multi-drug resistant S. aureus. nih.gov

With respect to antifungal activity, various pyrrole derivatives have been investigated. For example, some pyrazole (B372694) derivatives, which are structurally related to pyrroles, have shown antifungal properties. pharmaffiliates.com

Table 1: Antimicrobial Activity of Selected Pyrrole and Sulfonamide Analogues

| Compound Class | Organism | Activity Metric | Result | Reference |

| 5-Nitroimidazole/pyrrole hybrids | S. aureus | MIC | 20-40 µM | nih.gov |

| 5-Nitroimidazole/pyrrole hybrids | E. coli | MIC | 40-70 µM | nih.gov |

| Tetrasubstituted pyrrole derivative | S. aureus | Zone of Inhibition | 30 mm | researchgate.net |

| Tetrasubstituted pyrrole derivative | B. cereus | Zone of Inhibition | 19 mm | researchgate.net |

Viral Replication Cycle Interference

Sulfonamide derivatives have been explored for their antiviral properties against a range of viruses. nih.gov Similarly, pyrrole-containing compounds have been identified as potential antiviral agents. huji.ac.il For instance, 2-aryl-1-hydroxyimidazoles, which share some structural similarities with pyrroles, have demonstrated activity against various orthopoxviruses, including the variola virus. rsc.org

The mechanisms of antiviral action for these classes of compounds can be diverse. Some may interfere with viral entry into host cells, while others might inhibit key viral enzymes necessary for replication. For example, some triazole-containing derivatives have been shown to reduce the infectivity of influenza viruses by affecting extracellular virions. nih.gov The precise mechanism by which a compound like this compound might interfere with viral replication would need to be determined through specific in vitro assays targeting different stages of a virus's life cycle.

Anti-proliferative Activity in Cancer Cell Lines (In Vitro Mechanistic Studies)

The sulfonamide scaffold is present in a number of anticancer drugs, and pyrrole derivatives have also shown significant anti-proliferative effects in various cancer cell lines. nih.govnih.gov

Studies on structurally related compounds provide some insight into potential mechanisms. For example, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which contain a pyrrole-like ring system, exhibited potent antiproliferative activity against melanoma and breast cancer cell lines by inhibiting EGFR and BRAF kinases. nih.gov Another study on 5-(1H-1,2,3-triazolyl) methyl-oxazolidinone derivatives, which also feature a five-membered nitrogen-containing ring, showed that some of these compounds could inhibit the proliferation of breast cancer cells and retard their motility and invasion. nih.gov

The anti-proliferative activity of such compounds is often evaluated using assays like the MTT assay, which measures cell viability. The results are typically reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Anti-proliferative Activity of Selected Pyrrole Analogues

| Compound | Cell Line | Activity Metric | Result | Reference |

| 5-chloro-indole derivative (3b) | MCF-7 (Breast Cancer) | IC50 | 32 nM | nih.gov |

| 5-chloro-indole derivative (3e) | LOX-IMVI (Melanoma) | IC50 | 0.96 µM | nih.gov |

| 5-triazolylmethyl piperazino-oxazolidinone | MCF7 (Breast Cancer) | Proliferation Inhibition | up to 70% | nih.gov |

These findings suggest that a molecule combining both a pyrrole and a sulfonamide moiety, such as this compound, could potentially exhibit anti-proliferative properties, though this remains to be experimentally verified.

Cell Viability and Clonogenic Assays

Comprehensive searches for preclinical data on this compound did not yield specific studies detailing its effects in cell viability or clonogenic assays. The current body of scientific literature does not appear to contain publicly available research on the cytotoxic or anti-proliferative properties of this particular compound.

While general methodologies for such assays are well-established, including the use of tetrazolium-based assays (like MTT) or dye exclusion methods to determine cell viability, and clonogenic assays to assess the long-term proliferative capacity of single cells, no experimental data applying these techniques to this compound could be located.

Mechanistic Pathways of Growth Inhibition

Similarly, an in-depth review of available scientific databases and literature revealed no specific information regarding the mechanistic pathways of growth inhibition for this compound. Research into its molecular targets, effects on the cell cycle, induction of apoptosis, or any other cellular processes related to growth inhibition has not been published.

Although related compounds containing pyrrole and sulfonamide moieties have been investigated for their biological activities, including anticancer properties, this information is not directly applicable to this compound. The specific biological effects and mechanisms of action are highly dependent on the precise chemical structure of the molecule.

Therefore, at present, the preclinical profile of this compound in the context of its biological interactions and mechanistic pathways remains uncharacterized in the public domain.

Non Biological Applications and Functional Materials Incorporating 2 Methyl 1h Pyrrole 1 Sulfonamide

Materials Science Applications of 2-Methyl-1H-pyrrole-1-sulfonamide Derivatives

The intersection of the properties of pyrroles and sulfonamides in a single molecule opens avenues for the creation of novel materials with tailored functionalities. Research into sulfonyl pyrroles has highlighted their potential as key intermediates in chemical synthesis, allowing for the functionalization of the otherwise stable N-Ts bond. nih.govresearchgate.net

Polymerization and Copolymerization Studies

While direct polymerization studies specifically on this compound are not extensively documented, the broader class of pyrrole (B145914) derivatives is well-known for its ability to form conducting polymers. nih.gov The general mechanism involves the oxidative coupling of monomers to form a conjugated polymer backbone. mdpi.com The presence of the sulfonamide group on the pyrrole nitrogen could influence the polymerization process and the properties of the resulting polymer. For instance, the synthesis of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) and its copolymers has been achieved through quasiliving radical polymerization, demonstrating the successful polymerization of sulfonated monomers. chemscene.com

Future research could explore the electropolymerization or chemical polymerization of this compound to investigate the electrical and optical properties of the resulting polymer. The methyl group at the 2-position of the pyrrole ring may also impact the polymerization and the final polymer's characteristics.

Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. nih.gov Pyrrole-imidazole polyamides, for example, are known to self-assemble and bind to DNA in a sequence-specific manner. mdpi.com While specific studies on the supramolecular assembly of this compound are limited, the presence of the sulfonamide group provides a site for hydrogen bonding, which is a key interaction in directing self-assembly.

The potential for this compound derivatives to form ordered structures through hydrogen bonding and other non-covalent interactions makes them interesting candidates for the development of new supramolecular materials. These materials could find applications in areas such as sensing, catalysis, and drug delivery.

Advanced Functional Materials Development (e.g., Sensors, Smart Materials)

Pyrrole-based materials have been investigated for their use in chemical sensors. For instance, a pyrrole-based sensor has been developed for the detection of various metal ions such as Cu2+, Zn2+, and Hg2+. researchgate.net The sensing mechanism often relies on the change in the optical or electronic properties of the material upon interaction with the analyte. The sulfonamide group in this compound could be functionalized to introduce specific recognition sites for target molecules, enhancing the selectivity of the sensor.

The development of smart materials, which respond to external stimuli, is another area where derivatives of this compound could be applied. The responsiveness of conducting polymers to electrical stimuli is well-established. youtube.com By incorporating this compound into a polymer backbone, it might be possible to create materials that change their properties in response to changes in pH, temperature, or the presence of specific chemical species.

Catalysis and Ligand Design Using this compound

The field of catalysis often relies on the design of ligands that can coordinate to a metal center and influence the outcome of a chemical reaction. chemscene.com The nitrogen atom of the pyrrole ring and the oxygen or nitrogen atoms of the sulfonamide group in this compound could potentially act as coordination sites for metal ions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Pyrrole-containing ligands have been used to create MOFs with interesting properties, such as the ability to recognize and bind specific molecules. nih.gov

While there are no specific reports on the use of this compound as a ligand in MOF synthesis, its structure suggests it could act as a linker between metal centers. The potential for post-synthetic modification of the sulfonamide group could also allow for the introduction of additional functionalities within the MOF structure. Coordination polymers, which are similar to MOFs but can have lower dimensionality, have also been synthesized using various organic linkers. nih.gov

Chiral Catalysis and Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. researchgate.net This often involves the use of chiral ligands that can induce stereoselectivity in a chemical reaction. nih.govmdpi.comnih.gov The development of new chiral ligands is an active area of research.

While this compound itself is not chiral, it could be used as a scaffold for the synthesis of chiral ligands. For example, the sulfonamide group could be functionalized with a chiral auxiliary. The resulting chiral pyrrole sulfonamide derivative could then be used as a ligand in asymmetric catalysis. The enantioselective synthesis of various compounds, including N-C axially chiral sulfonamides, has been achieved using chiral palladium catalysts. mdpi.com Furthermore, the enantioselective synthesis of pyrrole-containing scaffolds has also been reported. nih.govacs.orgnih.gov

Organocatalytic Systems

While direct studies on the application of this compound as an organocatalyst are not extensively documented in publicly available research, the broader class of proline sulfonamides has been investigated for its potential in catalyzing various asymmetric chemical reactions. researchgate.net Organocatalysis has emerged as a significant tool in organic synthesis, providing a metal-free alternative for the construction of complex molecules. nih.gov The core concept of organocatalysis lies in the use of small organic molecules to accelerate chemical reactions. chemscene.com

Proline-based sulfonamides have shown promise in facilitating C-C bond-forming reactions with high enantioselectivity and diastereoselectivity. researchgate.net These reactions include aldol (B89426) reactions, Mannich reactions, and Michael additions. researchgate.net The sulfonamide group, in conjunction with the pyrrolidine (B122466) ring of proline, plays a crucial role in the catalytic cycle, often through the formation of hydrogen bonds that help to control the stereochemical outcome of the reaction. researchgate.net

The development of catalysts such as N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, known as "Hua Cat," and its derivatives has demonstrated the utility of proline aryl sulfonamides in constructing all-carbon quaternary stereocenters. researchgate.net These catalysts have been found to be effective in various organic transformations. researchgate.net Although these examples utilize a proline scaffold rather than a pyrrole ring, they highlight the potential of the sulfonamide group to be a key feature in designing new organocatalysts. The structural similarity between proline and a reduced pyrrole ring suggests that derivatives of this compound could potentially be explored for similar catalytic activities. Further research is needed to synthesize and evaluate the catalytic potential of this compound and its derivatives in organocatalytic systems.

Agrochemical Applications of this compound Derivatives

The pyrrole and sulfonamide moieties are present in a variety of compounds with recognized agrochemical applications. mdpi.comnih.gov This suggests the potential for derivatives of this compound to be developed as active ingredients in herbicides, pesticides, and plant growth regulators.

Plant Growth Regulators

Plant growth regulators are substances that can influence the growth and development of plants. byjus.comyoutube.com Pyrrole derivatives have been investigated for their plant growth regulating properties. A patent application describes pyrrole compounds of a specific formula for use in regulating plant growth. google.com Additionally, novel plant growth regulators based on derivatives of dehydroamino acids and 1-methyl-3-methylaminomaleimide have been synthesized and shown to have growth-regulating properties in laboratory and field trials. nih.gov

Analytical Reagents and Probes Based on this compound

The structural features of this compound, specifically the pyrrole ring and the sulfonamide group, make it and its derivatives interesting candidates for the development of analytical reagents and probes.

Fluorescent Probes and Chemosensors

Fluorescent probes are molecules that can signal the presence of specific analytes through a change in their fluorescence properties. nih.gov Pyrrole-based structures have been successfully employed in the design of fluorescent sensors. For example, bis(pyrrol-2-yl-methyleneamine) derivatives have been synthesized and shown to act as highly selective "off-on" fluorescent sensors for zinc ions (Zn²⁺). nih.gov These sensors exhibit a color change visible to the naked eye, as well as a change in fluorescence upon binding with Zn²⁺. nih.gov

Advanced Analytical Methodologies for Purity Assessment and Mechanistic Characterization of 2 Methyl 1h Pyrrole 1 Sulfonamide

Chromatographic Techniques for Separation and Quantification of 2-Methyl-1H-pyrrole-1-sulfonamide and its Derivatives

Chromatographic methods form the cornerstone of analytical procedures for this compound, enabling high-resolution separation from related substances and precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a principal technique for the analysis of pyrrole-containing compounds and sulfonamides. A robust RP-HPLC method for this compound would typically employ a C18 or C8 stationary phase, which provides effective separation based on hydrophobicity.

Method development would involve optimizing the mobile phase composition, which is generally a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization state of the sulfonamide group, thereby influencing retention and peak shape. For sulfonamides, an acidic mobile phase is often preferred. hpst.cz Gradient elution is frequently employed to ensure the efficient elution of the main compound and any impurities with differing polarities. nih.gov

Validation of the developed HPLC method is crucial and would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. nih.gov

Table 1: Representative HPLC Method Parameters for Analysis of Pyrrole (B145914) and Sulfonamide Derivatives

| Parameter | Condition | Rationale/Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. acgpubs.org |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Acidic modifier improves peak shape for sulfonamides; Acetonitrile is a common organic modifier. hpst.cznih.gov |

| Elution | Gradient | To ensure separation of the main analyte from potential impurities with a wide range of polarities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column. nih.gov |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 254 nm | Pyrrole ring and sulfonamide group provide UV absorbance. |

| Injection Volume | 10 µL | Standard injection volume. |

This table presents a hypothetical validated method based on common practices for related compounds.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. research-solution.comresearchgate.net

Common derivatization strategies for compounds containing -NH groups, such as the sulfonamide moiety, include alkylation and silylation. gcms.cz For instance, methylation of the sulfonamide nitrogen using a reagent like diazomethane (B1218177) can increase volatility. nih.gov Alternatively, silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the active hydrogen on the sulfonamide group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

The resulting volatile derivative can then be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Proposed GC Method for Derivatized this compound

| Parameter | Condition | Rationale/Reference |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Effective silylating agent for amines and amides. sigmaaldrich.com |